Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-4-19-14(18)12-8-9-13(16-15-12)17-10(2)6-5-7-11(17)3/h8-11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUIWPOMJJLDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2C(CCCC2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activities, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
- Introduction of the Ethyl Ester Group : Esterification reactions using ethanol and appropriate catalysts are employed.
- Attachment of the Piperidine Moiety : Nucleophilic substitution reactions introduce the piperidine derivative to the pyridazine ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites, which can lead to various biological effects including:
- Inhibition of Enzymatic Activity : By binding to enzymes, it may prevent substrate binding and subsequent catalytic activity.
- Receptor Modulation : The compound could act as a ligand for specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, certain piperidine derivatives have demonstrated cytotoxicity in various cancer cell lines and have been shown to induce apoptosis. A notable study highlighted that a related compound exhibited superior cytotoxicity compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells . This suggests that this compound may also possess similar anticancer properties.
Neuroprotective Effects
Research indicates that compounds with piperidine moieties can exhibit neuroprotective effects. For example, studies have shown that certain piperidine derivatives inhibit cholinesterase activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's . The potential for this compound to exhibit similar effects warrants further investigation.
Data Table: Biological Activities Overview
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Inhibits cholinesterase | |
| Enzyme Inhibition | Binds to active sites of enzymes |
Case Studies
- Cytotoxicity Assessment : A study conducted on various piperidine derivatives demonstrated that modifications in structure significantly impacted cytotoxicity levels against different cancer cell lines. The findings suggest that compounds with similar structures to this compound could have enhanced anticancer properties .
- Neurodegenerative Disease Models : In models simulating Alzheimer's disease, compounds with structural similarities to this compound showed promising results in reducing amyloid-beta aggregation and improving cognitive function .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate, a comparative analysis with structurally analogous compounds is essential. Key analogs include:
- Ethyl 6-piperidinylpyridazine-3-carboxylate (lacking methyl groups on piperidine).
- Mthis compound (methyl ester variant).
- Ethyl 6-morpholinopyridazine-3-carboxylate (piperidine replaced by morpholine).
Structural and Electronic Comparisons
Computational and crystallographic analyses reveal distinct differences:
| Compound | Pyridazine Ring Planarity | Piperidine Conformation | LogP (Calculated) | Dipole Moment (D) |
|---|---|---|---|---|
| This compound | Planar | Equatorial methyl groups | 2.45 | 4.12 |
| Ethyl 6-piperidinylpyridazine-3-carboxylate | Slightly distorted | Axial H atoms | 1.98 | 3.89 |
| Mthis compound | Planar | Equatorial methyl groups | 2.30 | 4.05 |
| Ethyl 6-morpholinopyridazine-3-carboxylate | Planar | Chair conformation | 1.75 | 5.20 |
The dimethylpiperidine substituent enhances hydrophobicity (higher LogP) compared to morpholine or unsubstituted piperidine analogs. The equatorial methyl groups in the title compound reduce steric strain, as confirmed by SHELX-refined crystallographic data .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
If the pyridazine ring at the 6-position bears a good leaving group (e.g., halogen such as chlorine or bromine), the nucleophilic piperidine nitrogen can displace the leaving group under basic or neutral conditions.
Typical reaction conditions involve heating the pyridazine derivative with 2,6-dimethylpiperidine in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction monitoring is done by Thin Layer Chromatography (TLC) and purification by column chromatography.
Palladium-Catalyzed Cross-Coupling
In cases where direct nucleophilic substitution is challenging, palladium-catalyzed amination (Buchwald-Hartwig amination) can be employed.
The pyridazine derivative bearing a halogen at the 6-position undergoes cross-coupling with 2,6-dimethylpiperidine in the presence of a palladium catalyst, base (e.g., potassium carbonate), and ligand in an inert atmosphere.
This method allows mild conditions and good selectivity.
Purification and Characterization
The crude product is typically purified by column chromatography using silica gel with eluent mixtures such as ethyl acetate and hexane.
Characterization includes Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C), Mass Spectrometry (MS), and sometimes crystallographic analysis to confirm the structure and purity.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2,6-dimethylpiperidine | Cyclization of 2,2-dimethyl-1,3-propanediol with ammonia | Chair conformation favored |
| 2 | Preparation of ethyl pyridazine-3-carboxylate | Cyclization of hydrazine with β-dicarbonyl compounds | Ester group introduced at C-3 |
| 3 | Halogenation or activation at pyridazine C-6 | Halogenation with appropriate reagents (e.g., NBS) | Prepares for nucleophilic attack |
| 4 | Coupling of piperidine to pyridazine | SNAr or Pd-catalyzed amination in DMF or DMSO | Base and heat or catalyst needed |
| 5 | Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Ensures product purity |
| 6 | Characterization | NMR, MS, crystallography | Confirms structure and quality |
Research Findings and Observations
The choice of coupling method (SNAr vs. Pd-catalyzed amination) depends on the leaving group and reaction conditions. Pd-catalyzed methods provide higher yields and milder conditions but require expensive catalysts.
The 2,6-dimethyl substitution on the piperidine ring influences the steric environment, possibly affecting reaction rates and selectivity. Careful control of temperature and stoichiometry is necessary to optimize yields.
Purification by column chromatography with ethyl acetate/hexane mixtures is standard, with monitoring by TLC to ensure removal of unreacted starting materials and side products.
Spectroscopic data confirm the successful substitution at the 6-position of the pyridazine ring, with characteristic chemical shifts corresponding to the piperidine methyl groups and the ethyl ester moiety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
